N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide
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Overview
Description
N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide typically involves the reaction of N-hydroxysuccinimide with phenylacetic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the succinimide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects. The compound can act as a positive allosteric modulator of the EAAT2 transporter, enhancing glutamate uptake and providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar structure and has been studied for its anticonvulsant properties.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production.
Uniqueness
N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic chemistry and drug development.
Properties
CAS No. |
18542-74-0 |
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Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C12H12N2O3/c15-10(8-9-4-2-1-3-5-9)13-14-11(16)6-7-12(14)17/h1-5H,6-8H2,(H,13,15) |
InChI Key |
AAPPUPXTZPQMIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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